molecular formula C14H18N4O2S2 B2753276 2,4-dimethyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-5-carboxamide CAS No. 2034537-13-6

2,4-dimethyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-5-carboxamide

Cat. No.: B2753276
CAS No.: 2034537-13-6
M. Wt: 338.44
InChI Key: SAHXZNTWYQAJDH-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity that this compound exhibits.

Mode of Action

It is known that the thiazole ring, a key structural component of this compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound could interact with its targets through these mechanisms, leading to changes in the target’s function.

Biochemical Pathways

Given the diverse biological activities associated with thiazole derivatives , it can be inferred that this compound could potentially affect a wide range of biochemical pathways. The exact pathways would depend on the specific biological activity of the compound.

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes This suggests that the compound could have good bioavailability

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it can be inferred that this compound could have a wide range of effects at the molecular and cellular level. The exact effects would depend on the specific biological activity of the compound.

Action Environment

It is known that the thiazole ring, a key structural component of this compound, is stable and resistant to reactivity with electrophiles This suggests that the compound could be stable under a variety of environmental conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-5-carboxamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the oxadiazole moiety, and the final coupling with the tetrahydrothiopyran group. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. Reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thioethers or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-dimethyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-5-carboxamide include other thiazole derivatives, such as:

  • 2,4-dimethylthiazole
  • 2,4-dimethyl-N-(1,2,4-oxadiazol-5-yl)methylthiazole
  • 2,4-dimethyl-N-(tetrahydrothiopyran-4-yl)thiazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties. For example, the presence of the oxadiazole moiety may enhance its antimicrobial activity, while the tetrahydrothiopyran group could improve its solubility or stability.

Properties

IUPAC Name

2,4-dimethyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c1-8-12(22-9(2)16-8)14(19)15-7-11-17-13(18-20-11)10-3-5-21-6-4-10/h10H,3-7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHXZNTWYQAJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=NC(=NO2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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